molecular formula C24H28ClNO3 B147995 4-Piperidinol, 1-(4-phenoxy-2-butynyl)-4-phenyl-, propanoate (ester), hydrochloride CAS No. 128864-80-2

4-Piperidinol, 1-(4-phenoxy-2-butynyl)-4-phenyl-, propanoate (ester), hydrochloride

Cat. No. B147995
M. Wt: 413.9 g/mol
InChI Key: CWVIHJBOFUWMKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Piperidinol, 1-(4-phenoxy-2-butynyl)-4-phenyl-, propanoate (ester), hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as PBPE HCl and is a white crystalline powder that is soluble in water. PBPE HCl has been extensively studied for its biochemical and physiological effects, mechanism of action, and future directions.

Mechanism Of Action

The mechanism of action of PBPE HCl is not fully understood, but it is believed to act on the GABAergic system in the brain. PBPE HCl has been shown to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytics and sedatives.

Biochemical And Physiological Effects

PBPE HCl has been shown to have a range of biochemical and physiological effects. In animal studies, PBPE HCl has been shown to exhibit anticonvulsant, analgesic, and anxiolytic properties. PBPE HCl has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of PBPE HCl is its potential as a new drug candidate. PBPE HCl has been shown to exhibit a range of pharmacological properties, making it a promising candidate for the development of new drugs. However, one limitation of PBPE HCl is its complex synthesis process, which may limit its availability for research purposes.

Future Directions

There are several future directions for the study of PBPE HCl. One potential direction is the development of new drugs based on PBPE HCl. PBPE HCl has been shown to exhibit a range of pharmacological properties, making it a promising candidate for the development of new drugs. Another potential direction is the study of PBPE HCl in animal models of neurodegenerative disorders. PBPE HCl has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, and further studies may reveal its potential for the treatment of other neurodegenerative disorders.

Synthesis Methods

PBPE HCl is synthesized through a multi-step process that involves the reaction between 4-phenyl-1-butanol and 4-phenoxy-2-butynyl bromide in the presence of a catalyst. The resulting product is then reacted with piperidine and propanoic acid to yield PBPE HCl. The synthesis of PBPE HCl is a complex process that requires expertise and precision.

Scientific Research Applications

PBPE HCl has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. PBPE HCl has been shown to exhibit anticonvulsant, analgesic, and anxiolytic properties, making it a potential candidate for the development of new drugs. PBPE HCl has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

CAS RN

128864-80-2

Product Name

4-Piperidinol, 1-(4-phenoxy-2-butynyl)-4-phenyl-, propanoate (ester), hydrochloride

Molecular Formula

C24H28ClNO3

Molecular Weight

413.9 g/mol

IUPAC Name

[1-(4-phenoxybut-2-ynyl)-4-phenylpiperidin-4-yl] propanoate;hydrochloride

InChI

InChI=1S/C24H27NO3.ClH/c1-2-23(26)28-24(21-11-5-3-6-12-21)15-18-25(19-16-24)17-9-10-20-27-22-13-7-4-8-14-22;/h3-8,11-14H,2,15-20H2,1H3;1H

InChI Key

CWVIHJBOFUWMKS-UHFFFAOYSA-N

SMILES

CCC(=O)OC1(CCN(CC1)CC#CCOC2=CC=CC=C2)C3=CC=CC=C3.Cl

Canonical SMILES

CCC(=O)OC1(CCN(CC1)CC#CCOC2=CC=CC=C2)C3=CC=CC=C3.Cl

Other CAS RN

128864-80-2

synonyms

[1-(4-phenoxybut-2-ynyl)-4-phenyl-4-piperidyl] propanoate hydrochlorid e

Origin of Product

United States

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